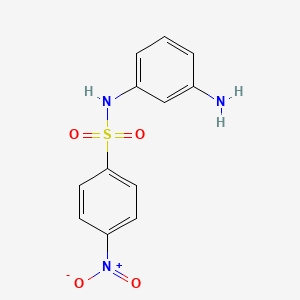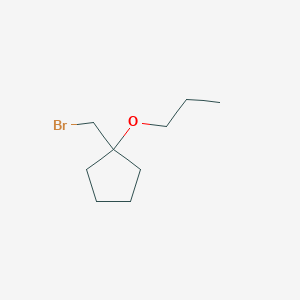
1-(Bromomethyl)-1-propoxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-propoxycyclopentane is an organic compound with the molecular formula C9H17BrO. It consists of a cyclopentane ring substituted with a bromomethyl group and a propoxy group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-propoxycyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane derivatives. One common method involves the following steps:
Formation of 1-propoxycyclopentane: This can be achieved by reacting cyclopentanol with propyl bromide in the presence of a base such as potassium carbonate.
Bromination: The resulting 1-propoxycyclopentane is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-propoxycyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF).
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like THF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1-propoxycyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-propoxycyclopentane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Elimination Reactions: The base abstracts a proton, leading to the formation of a double bond and the elimination of the bromide ion.
Oxidation: The oxidizing agent abstracts electrons from the compound, leading to the formation of new functional groups.
Comparison with Similar Compounds
1-(Bromomethyl)-1-propoxycyclopentane can be compared with other bromomethyl-substituted cyclopentane derivatives:
1-(Bromomethyl)cyclopentane: Lacks the propoxy group, making it less versatile in certain synthetic applications.
1-(Bromomethyl)-1-methoxycyclopentane: Contains a methoxy group instead of a propoxy group, which may affect its reactivity and solubility.
1-(Bromomethyl)-1-ethoxycyclopentane: Similar to the propoxy derivative but with a shorter ethoxy chain, potentially influencing its physical and chemical properties.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propoxycyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-2-7-11-9(8-10)5-3-4-6-9/h2-8H2,1H3 |
InChI Key |
YQLMZBYCYVEPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


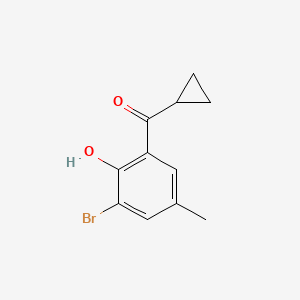
![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)

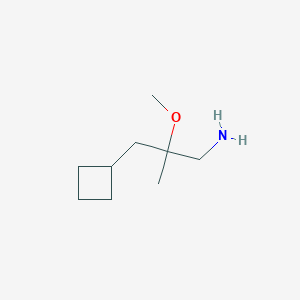
![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)
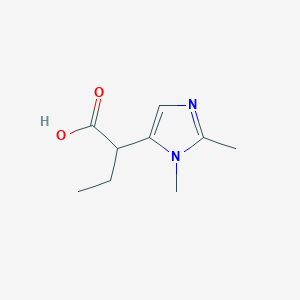
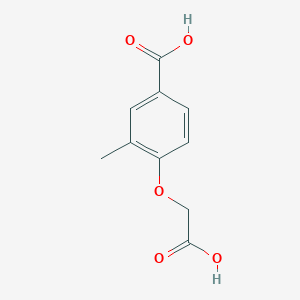
![7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13313590.png)
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13313595.png)
![tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13313597.png)

![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)
![2-[(2-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13313606.png)
